

Technical Support Center: Synthesis of 5-Chlorofuro[2,3-c]pyridine

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Compound of Interest

Compound Name: 5-Chlorofuro[2,3-c]pyridine

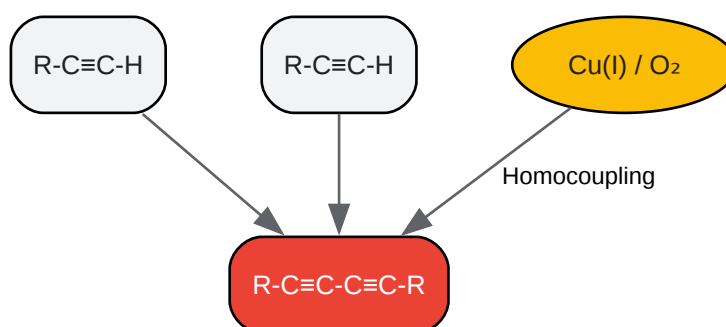
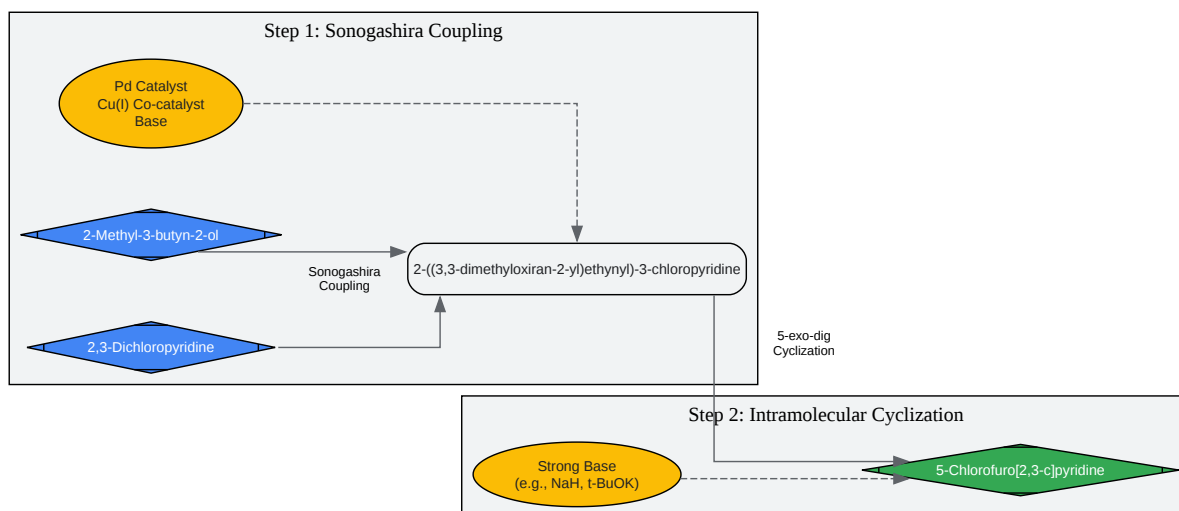
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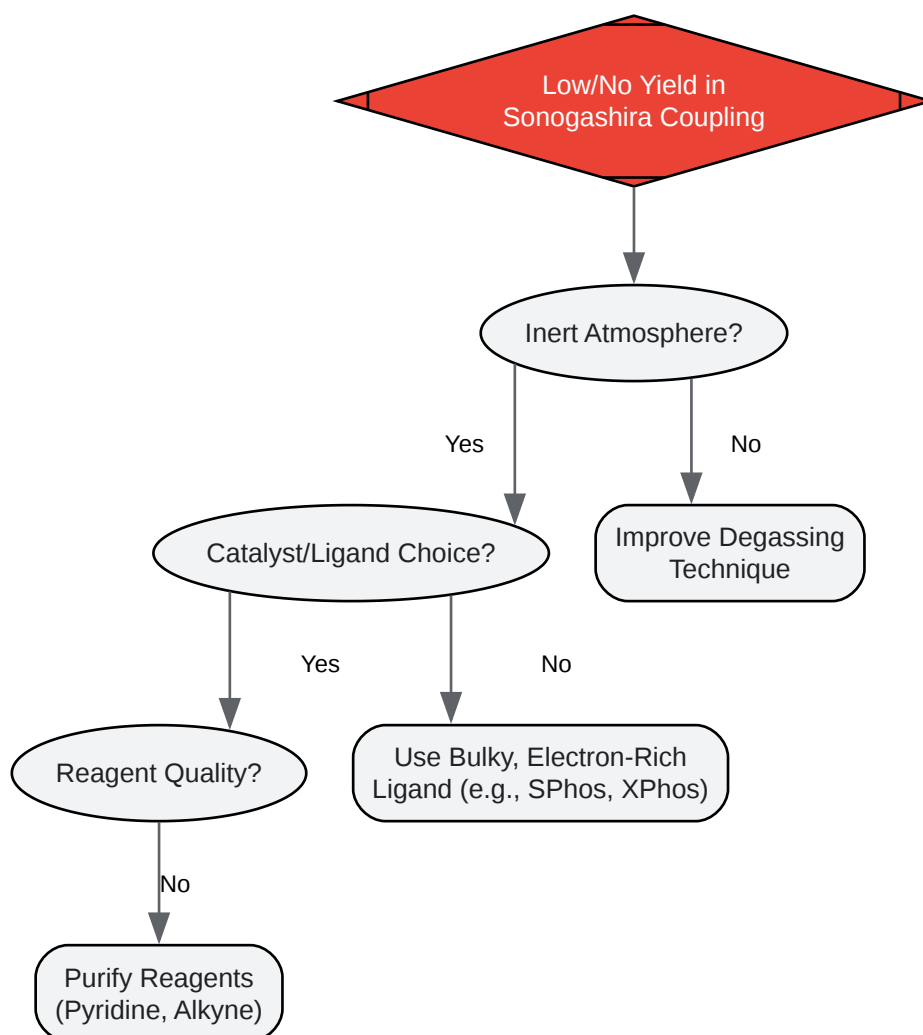
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Welcome to the technical support center for the synthesis of **5-Chlorofuro[2,3-c]pyridine**. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during this synthetic sequence. The following content is structured in a flexible question-and-answer format to directly tackle specific experimental issues.

Overview of the Synthetic Pathway

The synthesis of **5-Chlorofuro[2,3-c]pyridine** is typically achieved via a two-step process: a regioselective Sonogashira cross-coupling reaction between 2,3-dichloropyridine and a protected alkyne, such as 2-methyl-3-butyn-2-ol, followed by a base-mediated intramolecular cyclization to form the fused furan ring. While this route is efficient, it is prone to several side reactions that can significantly impact yield and purity.





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